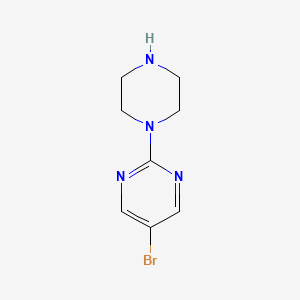

5-Bromo-2-(piperazin-1-yl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWLBBPOKRHVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373755 | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99931-82-5 | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-(piperazin-1-yl)pyrimidine chemical properties

An In-Depth Technical Guide to 5-Bromo-2-(piperazin-1-yl)pyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrimidine-Piperazine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a cornerstone scaffold, valued for its synthetic versatility and its role as a bioisostere for phenyl and other aromatic systems.[1][2] Its ability to form critical hydrogen bonds and engage with a multitude of biological targets has cemented its place in a wide array of therapeutics, from oncology to infectious diseases.[1] When coupled with the piperazine moiety—a privileged fragment in drug design known for improving aqueous solubility and providing a vector for further functionalization—the resulting scaffold becomes a powerful tool for drug discovery professionals.

This guide provides a comprehensive technical overview of this compound, a key building block that embodies this strategic combination. We will delve into its core chemical properties, proven synthetic protocols, reactivity profile, and its application as a precursor in the development of advanced pharmaceutical agents. The information herein is curated to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage this versatile molecule in their discovery programs.

PART 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis and drug design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[3]

| Property | Value | Source(s) |

| CAS Number | 301666-83-1 (or 99931-82-5) | [4] |

| Molecular Formula | C₈H₁₁BrN₄ | [4] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | Solid | [3] |

| InChI | 1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| SMILES | Brc1cnc(nc1)N2CCNCC2 | |

| Topological Polar Surface Area | 41.05 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 1 | [5] |

PART 2: Synthesis and Purification

The most common and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored because the pyrimidine ring is electron-deficient, which facilitates the displacement of a suitable leaving group by a nucleophile like piperazine.[6] The bromine atom at the 5-position further enhances the electrophilicity of the ring, while the halogen at the 2-position (typically chlorine or another bromine) serves as the leaving group.

Workflow for SNAr Synthesis

Caption: General workflow for the synthesis via SNAr.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methodologies for the synthesis of related aminopyrimidines.[7] The causality behind using an excess of piperazine is twofold: it drives the reaction to completion and can also act as the base to neutralize the HBr byproduct, simplifying the reaction setup.

Materials:

-

2,5-Dichloropyrimidine or 2,5-Dibromopyrimidine (1.0 eq)

-

Piperazine (2.5 - 3.0 eq)

-

Solvent: Dioxane or Ethanol

-

Ethyl acetate (for extraction)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2,5-dihalopyrimidine (1.0 eq) in dioxane or ethanol, add piperazine (2.5-3.0 eq) at room temperature.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-80°C.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and then a saturated brine solution. This removes excess piperazine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product is typically purified by silica gel flash column chromatography. A gradient elution system, often starting with pure dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is effective for isolating the desired product.

PART 3: Spectral Characterization

While a specific, publicly available high-resolution spectrum for this exact compound is not available in the provided search results, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.[8][9]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrimidine ring protons and the piperazine protons.

-

The two equivalent protons on the pyrimidine ring (at the C4 and C6 positions relative to the bromine) would likely appear as a singlet in the aromatic region (~8.0-8.5 ppm).

-

The piperazine protons would appear as two multiplets in the aliphatic region. The four protons adjacent to the pyrimidine ring would be downfield (~3.7-4.0 ppm) due to the electron-withdrawing effect of the ring. The four protons adjacent to the NH group would be slightly more upfield (~2.8-3.1 ppm).

-

The NH proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR would show distinct peaks for each unique carbon atom. The carbons of the pyrimidine ring would appear in the range of ~155-165 ppm, with the carbon bearing the bromine atom being more shielded. The piperazine carbons would appear in the ~40-50 ppm range.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, one would expect to see two peaks of nearly equal intensity at m/z 242 and m/z 244, corresponding to [M]+ and [M+2]+.[10]

PART 4: Reactivity and Synthetic Utility in Drug Discovery

This compound is a bifunctional building block, offering two primary sites for chemical modification. This dual reactivity is what makes it highly valuable for constructing diverse chemical libraries for drug screening.

Reactivity Map

Caption: Key reaction pathways for derivatization.

-

Cross-Coupling at the C5-Bromine: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines introduces a diverse range of substituted amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyrimidines.

-

-

Functionalization of the Piperazine N-H: The secondary amine of the piperazine ring is a nucleophilic site that can be readily functionalized. This position is often used to append solubilizing groups or vectors that target specific pockets in a protein.

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides forms stable amides and sulfonamides, respectively.

-

Alkylation and Reductive Amination: The N-H can be alkylated, or more commonly, reacted with aldehydes or ketones under reductive amination conditions to introduce substituted alkyl groups.

-

Application in Drug Scaffolds

The pyrimidine-piperazine core is present in numerous approved drugs and clinical candidates, particularly in oncology and neurology.[1][6] For example, derivatives of this scaffold are investigated as inhibitors for Cyclin-Dependent Kinases (CDKs), G-protein-coupled receptors (GPCRs), and other enzyme targets.[6][11][12] The synthesis of compounds like Palbociclib and Ribociclib involves the coupling of an aminopyrimidine core with a piperazine-containing fragment through SNAr chemistry, highlighting the industrial relevance of this synthetic strategy.[6]

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

-

Hazard Classification: It is classified as an acute oral toxicant (Category 4) and may cause skin and eye irritation.[13] GHS pictograms typically include GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] The compound may be sensitive to light and moisture.[14]

References

- PrepChem.com. Synthesis of 5-Bromo-2-(1-piperazinyl)pyrimidine (IIc). [Link]

- The Royal Society of Chemistry.

- Capot Chemical. MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. [Link]

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

- Boron Molecular. 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. [Link]

- Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

- Amerigo Scientific. 5-bromo-2-(4-methylpiperazin-1-yl)pyridine. [Link]

- ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

- Science Publishing Group. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

- PubMed Central. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. [Link]

- PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)

- MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

- PubMed Central. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. [Link]

- ChemUniverse. Order : this compound HYDROCHLORIDE. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 73406-97-0 CAS MSDS (5-BROMO-2-(PIPERAZIN-1-YL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 10. article.sapub.org [article.sapub.org]

- 11. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Value of a Privileged Scaffold

An In-depth Technical Guide to 5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS 99931-82-5): A Cornerstone Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a foundation for the development of a wide array of therapeutic agents. The pyrimidine ring is a quintessential example, forming the core of numerous approved drugs due to its unique electronic properties and ability to participate in crucial hydrogen bonding interactions with biological macromolecules.[1][2][3][4] When functionalized with a piperazine moiety—another structure renowned for improving pharmacokinetic properties—and a reactive bromine handle, the resulting molecule, This compound , becomes a highly versatile and valuable building block for drug discovery and development professionals.

This technical guide provides a comprehensive overview of this compound, CAS number 99931-82-5, detailing its physicochemical properties, synthesis, reactivity, and pivotal role as an intermediate in the creation of advanced therapeutic candidates.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound supplied for research and development purposes.[5] Its identity is defined by the following key parameters.

| Property | Value | Source |

| CAS Number | 99931-82-5 | [5][6][7] |

| Molecular Formula | C₈H₁₁BrN₄ | [5] |

| Molecular Weight | 243.10 g/mol | [5] |

| Appearance | Solid, white solid | [8] |

| Purity | Typically ≥96-98% for research grades | [6][8] |

| SMILES | Brc1cnc(nc1)N2CCNCC2 | |

| InChI Key | YHWLBBPOKRHVAR-UHFFFAOYSA-N |

The structure features a pyrimidine ring, which is an aromatic heterocycle, substituted at the 2-position with a piperazine ring and at the 5-position with a bromine atom. The piperazine ring contains a secondary amine, providing an additional site for chemical modification.

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This is a foundational reaction in heterocyclic chemistry where a nucleophile displaces a leaving group on an aromatic ring.

Proposed Synthetic Workflow

The most logical and industrially scalable approach involves the reaction of a di-substituted pyrimidine, such as 5-bromo-2-chloropyrimidine (CAS 32779-36-5), with piperazine.[9][10]

Step-by-Step Methodology:

-

Reactant Preparation: 5-bromo-2-chloropyrimidine is dissolved in a suitable polar aprotic solvent, such as isopropanol or N,N-Dimethylformamide (DMF).

-

Nucleophilic Addition: An excess of piperazine is added to the solution. The use of excess piperazine can serve both as the nucleophile and as a base to quench the HCl generated during the reaction. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.[2]

-

Reaction Conditions: The mixture is heated, often under reflux or using microwave irradiation, to drive the reaction to completion.[11] The differential reactivity of halogens on the pyrimidine ring is key; the chlorine at the 2-position is significantly more activated towards nucleophilic attack than the bromine at the 5-position.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and subjected to a standard aqueous work-up to remove excess piperazine and salts. The crude product is then purified, typically via recrystallization or column chromatography, to yield the final compound.

Caption: Generalized workflow for the synthesis via SNAr reaction.

Chemical Reactivity and Derivatization Potential

The true value of this molecule lies in its dual reactive sites, which allow for stepwise and controlled elaboration into more complex structures.

-

Piperazine N-H Functionalization: The secondary amine of the piperazine ring is a potent nucleophile. It can readily undergo N-alkylation, N-acylation, reductive amination, or urea formation, allowing for the introduction of diverse side chains. These modifications are often crucial for modulating a compound's potency, selectivity, and pharmacokinetic profile (e.g., solubility, metabolic stability).

-

C-Br Cross-Coupling: The bromine atom at the 5-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This allows for the facile introduction of various aryl or heteroaryl groups, enabling extensive exploration of the chemical space around the pyrimidine core. This strategy is frequently employed in the synthesis of kinase inhibitors.[1]

Application in Drug Discovery: A Versatile Building Block

This compound is not an active pharmaceutical ingredient itself but rather a key intermediate used to build libraries of compounds for biological screening.[6] The pyrimidine-piperazine core is a well-established pharmacophore found in numerous drug candidates across various therapeutic areas.[2][3][12]

Key Therapeutic Areas:

-

Oncology (Kinase Inhibitors): The pyrimidine scaffold is adept at targeting the ATP-binding site of protein kinases.[1] By functionalizing the piperazine and C-Br positions, medicinal chemists can synthesize potent and selective inhibitors of kinases implicated in cancer, such as EGFR, CDK4/6, and others.[2]

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a classic "CNS-phore," known to be present in many centrally-acting agents. Derivatives have been explored for conditions like schizophrenia, depression, and neurodegenerative diseases.[11][13]

-

Infectious Diseases: The scaffold has been utilized to create novel compounds with antibacterial and antiviral activity.[2][4]

-

Metabolic Diseases: Fused-pyrimidine derivatives containing a piperazine unit have been developed as GPR119 agonists for the potential treatment of type 2 diabetes and obesity.[14]

Caption: Role of the scaffold in a typical drug discovery workflow.

Analytical Characterization Protocol

While commercial suppliers may not provide detailed analytical data for this building block, a researcher would employ a standard suite of analytical techniques to confirm its identity and purity before use.

Standard Characterization Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment. Expected signals would include two distinct peaks for the aromatic protons on the pyrimidine ring, and multiple signals in the aliphatic region corresponding to the non-equivalent protons of the piperazine ring, plus a broad singlet for the N-H proton.

-

¹³C NMR: To confirm the carbon backbone of the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, e.g., for [M+H]⁺).

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expected absorptions include N-H stretching for the secondary amine and C=N/C=C stretching for the pyrimidine ring.

Safety, Handling, and Storage

Proper handling of this compound is essential in a research environment. The compound is classified with the GHS07 pictogram, indicating it can be harmful.

| Safety Aspect | Recommendation | Source(s) |

| Hazard Classification | Acute Toxicity 4, Oral (Harmful if swallowed) | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P260: Do not breathe dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. | [15] |

| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. | [16][17] |

| First Aid (Skin/Eye) | Wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. | |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, lab coat. Use in a well-ventilated area or fume hood. | [17][18] |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture and light. | [16][18] |

To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated, and it should be handled with caution by trained professionals only.[15]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its structure elegantly combines the biologically significant pyrimidine core with the pharmacokinetically favorable piperazine ring, while the bromine atom provides a gateway for extensive chemical diversification. This trifecta of features secures its role as a high-value building block, enabling the rapid and efficient synthesis of novel compound libraries aimed at discovering next-generation therapeutics for a multitude of human diseases. Researchers and drug development professionals who understand the synthesis, reactivity, and application of this scaffold are well-equipped to accelerate their discovery programs.

References

- MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine - Capot Chemical. (2010, March 5). Capot Chemical.

- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine - Boron Molecular. (n.d.). Boron Molecular.

- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.

- 5-bromo-2-(piperidin-1-yl)pyrimidine - PubChemLite. (n.d.). PubChemLite.

- Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- 5-Bromo-2-methylpyrimidine - SpectraBase. (n.d.). SpectraBase.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). MDPI.

- Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed Central. (n.d.). National Center for Biotechnology Information.

- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). ACS Publications.

- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. (n.d.). National Center for Biotechnology Information.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). National Center for Biotechnology Information.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - OUCI. (n.d.). Organic and Medicinal Chemistry International.

- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. (n.d.). National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]

- 5. scbt.com [scbt.com]

- 6. 5-Bromo-2-(piperazin-1yl)pyrimidine, CasNo.99931-82-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 7. 99931-82-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 10. 32779-36-5|5-Bromo-2-chloropyrimidine|BLD Pharm [bldpharm.com]

- 11. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. keyorganics.net [keyorganics.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. mmbio.byu.edu [mmbio.byu.edu]

Molecular weight of 5-Bromo-2-(piperazin-1-yl)pyrimidine

An In-Depth Technical Guide to 5-Bromo-2-(piperazin-1-yl)pyrimidine: A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, analytical validation, and its strategic application in the design of novel therapeutics, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a bifunctional molecule that marries two of the most successful heterocyclic scaffolds in medicinal chemistry: pyrimidine and piperazine. The pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[1][2] Its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][3] The piperazine moiety is a highly versatile linker, prized for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[4][5]

The strategic combination of these two rings, further functionalized with a bromine atom, creates a powerful and versatile starting material. The bromine atom serves as a key synthetic handle for introducing molecular diversity through various cross-coupling reactions, making this compound a valuable intermediate for building libraries of potential drug candidates.[6] This guide will explore the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key quantitative data for this compound and its common salt form are summarized below.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₈H₁₁BrN₄[7][8] | C₈H₁₂BrClN₄[9] |

| Molecular Weight | 243.10 g/mol [7][8] | 279.57 g/mol [9] |

| CAS Number | 99931-82-5[6][8] | 1030022-85-5[9] |

| Appearance | Solid[7] | Solid |

| SMILES String | Brc1cnc(nc1)N2CCNCC2[7] | C1CN(CCN1)C2=NC=C(C=N2)Br.Cl[9] |

| InChI Key | YHWLBBPOKRHVAR-UHFFFAOYSA-N[7] | Not explicitly found, derived from structure. |

Synthesis and Purification: A Validated Protocol

The synthesis of N-arylpiperazines is a well-established field, with common methods including aromatic nucleophilic substitution (SNAr), Buchwald-Hartwig coupling, and the Ullmann–Goldberg reaction.[10] For an electron-deficient heteroaromatic system like a pyrimidine ring, SNAr is often a highly effective strategy.

A common and direct approach to synthesizing the title compound is through the direct bromination of its precursor, 2-(piperazin-1-yl)pyrimidine.

Experimental Workflow: Synthesis via Bromination

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on a representative procedure for the bromination of an activated pyrimidine ring.[11]

-

Dissolution: Dissolve 2-(piperazin-1-yl)pyrimidine (1.0 eq) in a suitable acidic medium, such as 1N hydrochloric acid, in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.

-

Causality: Performing the reaction in an acidic solution protonates the piperazine and pyrimidine nitrogens, increasing solubility and controlling reactivity. The low temperature helps to manage the exothermic nature of the bromination and minimize side reactions.

-

-

Bromination: Add elemental bromine (1.0 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Causality: The pyrimidine ring is sufficiently activated by the piperazine substituent to undergo electrophilic aromatic substitution. Bromine is the electrophile. Slow addition is critical to prevent over-bromination and ensure reaction control.

-

-

Reaction Monitoring: Stir the reaction mixture at low temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench any unreacted bromine with a reducing agent like sodium thiosulfate solution. Adjust the pH of the solution to >9 with a base (e.g., 10% NaOH solution) to deprotonate the product and make it extractable into an organic solvent.

-

Causality: Basification is essential to neutralize the acid and convert the product from its salt form to the free base, which has low solubility in water but high solubility in common organic solvents.

-

-

Extraction & Isolation: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

-

Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the next section.

-

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable in drug development. The identity, purity, and stability of this compound must be unequivocally confirmed.

Analytical Workflow for Quality Control

Caption: A standard analytical workflow for validating the final compound.

Key Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is a standard starting point. The purity is calculated from the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of bromine: the mass spectrum should show two major peaks for the molecular ion, [M+H]⁺, at approximately m/z 243 and 245, with a relative intensity ratio of nearly 1:1, characteristic of a monobrominated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the structure by showing characteristic signals for the pyrimidine and piperazine protons. The two pyrimidine protons should appear as singlets in the aromatic region, and the eight piperazine protons will appear as two multiplets in the aliphatic region.

-

¹³C NMR: Provides confirmation of the carbon skeleton. The spectrum will show distinct signals for the different carbon environments within the molecule.

-

Application as a Versatile Drug Discovery Scaffold

The true value of this compound lies in its utility as a versatile platform for generating novel molecules with therapeutic potential. The bromine atom is not merely a substituent; it is a reactive handle for diversification.

Strategic Derivatization Pathways

Caption: Key cross-coupling reactions for derivatizing the core scaffold.

By employing modern palladium-catalyzed cross-coupling reactions, chemists can rapidly and efficiently attach a wide array of chemical groups at the 5-position of the pyrimidine ring. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic properties. For instance, installing different aryl or heteroaryl groups via Suzuki coupling can probe interactions with specific pockets in a biological target, a common strategy in the development of kinase inhibitors.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[7] Some safety data sheets also indicate it may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged structures of pyrimidine and piperazine. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for facile chemical diversification make it an invaluable tool for medicinal chemists. A thorough understanding of the technical principles outlined in this guide will empower researchers to fully exploit its potential in the quest for the next generation of innovative medicines.

References

- Vertex AI Search. (n.d.). 5-BROMO-2-(4-PYRIDIN-2-YLPIPERAZIN-1-YL)PYRIMIDINE - ChemicalBook. Retrieved January 10, 2026.

- CymitQuimica. (n.d.). 5-Bromo-2-(piperazin-1-yl)pyridine. Retrieved January 10, 2026.

- CymitQuimica. (n.d.). 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine. Retrieved January 10, 2026.

- PrepChem.com. (n.d.). Synthesis of 5-Bromo-2-(1-piperazinyl)pyrimidine (IIc).

- BLD Pharm. (n.d.). 2-(Piperazin-1-yl)pyrimidine. Retrieved January 10, 2026.

- Capot Chemical. (n.d.). MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. Retrieved January 10, 2026.

- Crescent Chemical Company. (n.d.). This compound. Retrieved January 10, 2026.

- Biosynth. (2023).

- Boron Molecular. (n.d.). 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine.

- Cayman Chemical. (2025).

- ChemicalBook. (n.d.). 5-Bromo-2-(piperidin-1-yl)pyrimidine synthesis. Retrieved January 10, 2026.

- ChemicalBook. (n.d.). 5-BROMO-2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE. Retrieved January 10, 2026.

- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- TCI Chemicals. (2025).

- Fisher Scientific. (2011).

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6468. [Link]

- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved January 10, 2026.

- NTU Journal of Pure Sciences. (2022).

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 10, 2026.

- Wuhan Chemwish Technology Co., Ltd. (n.d.). 5-Bromo-2-(piperazin-1yl)pyrimidine CAS NO.99931-82-5.

- PubMed. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.

- ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved January 10, 2026.

- UNODC. (n.d.).

- PubChemLite. (n.d.). 5-bromo-2-(piperidin-1-yl)pyrimidine. Retrieved January 10, 2026.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-2-(piperazin-1yl)pyrimidine, CasNo.99931-82-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. biosynth.com [biosynth.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-(piperazin-1-yl)pyrimidine

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent investigations are built. The molecule 5-Bromo-2-(piperazin-1-yl)pyrimidine represents a common structural motif, combining a halogenated pyrimidine core with a piperazine substituent. Such scaffolds are prevalent in medicinal chemistry, often serving as key intermediates or pharmacophores in the design of targeted therapeutics.[1][2] An unambiguous and thorough elucidation of their structure is therefore not merely an academic exercise but a critical prerequisite for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards.

Chapter 1: The Strategic Workflow for Structural Confirmation

The elucidation of a molecular structure is a process of systematic inquiry. Our approach begins with the most fundamental question—"What is its mass and elemental formula?"—and progressively builds a complete picture of the molecule. Mass spectrometry provides the initial confirmation, followed by the detailed topographical mapping of the hydrogen-carbon framework by Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, for an unequivocal determination of the three-dimensional structure, X-ray crystallography serves as the ultimate arbiter. This integrated workflow ensures a robust and irrefutable structural assignment.

Caption: Overall workflow for structure elucidation.

Chapter 2: Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before investing significant time in complex analyses like NMR, it is paramount to confirm the most basic molecular properties: its mass and elemental formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the ideal starting point. Its high mass accuracy allows for the confident determination of the elemental composition. For a halogenated compound like this compound, MS provides a unique and powerful validation feature: the characteristic isotopic signature of bromine.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent system, such as acetonitrile:water (1:1 v/v) with 0.1% formic acid to promote protonation.

-

Instrument Ionization Mode: Set the mass spectrometer to positive ion mode (ESI+). This will primarily generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

-

Analysis: Examine the resulting spectrum for the molecular ion cluster. Use the instrument's software to calculate the theoretical exact mass and isotopic distribution for the predicted formula C₈H₁₁BrN₄ and compare it with the experimental data.

Data Interpretation & Trustworthiness

The key to a trustworthy assignment lies in matching multiple data points. For this compound (Molecular Formula: C₈H₁₁BrN₄, Molecular Weight: 243.10 g/mol ), we expect the following.[3][4]

-

Molecular Ion Cluster: The most critical observation is the presence of a pair of peaks of almost equal intensity, separated by approximately 2 m/z units. This is the definitive signature of a monobrominated compound, corresponding to the natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br.

-

Exact Mass: The experimentally measured mass of the monoisotopic peak ([M+H]⁺ containing ⁷⁹Br) should match the calculated theoretical mass within a narrow tolerance (typically < 5 ppm).

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. The fragmentation of halogenated pyrimidines can provide further structural clues, often involving the loss of the halogen or parts of the piperazine ring.[5][6][7]

Data Presentation: Expected HRMS Data

| Ion Species | Calculated m/z | Expected Relative Intensity | Interpretation |

| [C₈H₁₂⁷⁹BrN₄]⁺ | 243.0294 | 100% | Protonated molecule with ⁷⁹Br isotope. |

| [C₈H₁₂⁸¹BrN₄]⁺ | 245.0274 | 97.3% | Protonated molecule with ⁸¹Br isotope. |

Note: Calculated m/z values are for the protonated species [M+H]⁺.

This unmistakable isotopic pattern, combined with the high-accuracy mass measurement, provides extremely strong evidence for the proposed elemental formula, C₈H₁₁BrN₄.

Chapter 3: Unraveling Connectivity: 1D and 2D NMR Spectroscopy

Expertise & Causality: With the elemental formula confirmed, NMR spectroscopy is employed to construct the molecular skeleton. It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom and, through two-dimensional (2D) techniques, reveals how these atoms are connected to one another. This multi-faceted approach allows for the unambiguous assembly of the pyrimidine and piperazine fragments.[8][9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[10]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Perform standard 2D experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks (i.e., which protons are neighbors).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which proton is directly attached to which carbon (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

-

Data Interpretation & Trustworthiness

The structure is confirmed by ensuring that every signal in every spectrum can be logically assigned and that the assignments are mutually consistent across all experiments.

¹H NMR Spectrum Analysis (Predicted):

-

Pyrimidine Ring (Aromatic Region, ~8.0-8.8 ppm): Two signals are expected. Due to the symmetrical substitution at C2, the protons at C4 and C6 are chemically equivalent. They will appear as a single sharp singlet, integrating to 2H.

-

Piperazine Ring (Aliphatic Region, ~2.8-4.0 ppm):

-

Two distinct signals are expected due to the different chemical environments. The four protons on the carbons adjacent to the pyrimidine ring (N-CH₂) will be deshielded and appear as a triplet around 3.7-3.9 ppm (integrating to 4H).

-

The four protons on the carbons adjacent to the secondary amine (-NH-CH₂) will appear further upfield as a triplet around 2.8-3.0 ppm (integrating to 4H).

-

-

Amine Proton (~2.5-3.5 ppm): A broad, exchangeable singlet corresponding to the piperazine N-H proton (integrating to 1H) is expected.

¹³C NMR Spectrum Analysis (Predicted): Based on molecular symmetry, 5 unique carbon signals are expected:

-

Pyrimidine Ring: Three signals in the aromatic region (~155-165 ppm for C2, C4/C6 and ~105-115 ppm for the bromine-bearing C5). The carbon attached to the piperazine nitrogen (C2) will be the most deshielded.

-

Piperazine Ring: Two signals in the aliphatic region (~40-50 ppm). The carbons attached to the pyrimidine ring will be slightly more deshielded than those adjacent to the NH group.

2D NMR - The Definitive Connection: While 1D NMR suggests the presence of the two rings, HMBC provides the irrefutable link. The key correlation would be a 3-bond coupling (³JCH) between the pyrimidine protons (H4/H6) and the carbon atom of the piperazine ring attached to the pyrimidine (C2'). This observation definitively proves the piperazine is attached at the C2 position.

Caption: Key HMBC correlation confirming connectivity.

Data Presentation: Predicted NMR Assignments

| Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H) |

| 4, 6 | 8.5 (s, 2H) | 160.5 | C2, C5, C2' |

| 5 | - | 108.0 | - |

| 2 | - | 162.0 | - |

| 2', 6' | 3.8 (t, 4H) | 45.0 | C2, C3'/C5' |

| 3', 5' | 2.9 (t, 4H) | 44.5 | C2'/C6' |

| 1' | ~3.0 (br s, 1H) | - | - |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Chapter 4: The Gold Standard: Single-Crystal X-Ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] It moves beyond connectivity to provide a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom, as well as definitive bond lengths and angles.[12][13] This technique eliminates any possibility of isomeric confusion and provides invaluable data on the molecule's conformation in the solid state.

Experimental Protocol: X-Ray Diffraction

-

Crystal Growth (The Critical Step): Grow a single crystal of sufficient quality and size (typically 0.1-0.3 mm). This is often achieved by slow evaporation of a solvent from a saturated solution of the compound (e.g., in ethanol, ethyl acetate, or a mixture).

-

Data Collection: Mount a suitable crystal on a goniometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which atomic positions are determined. This model is then refined to achieve the best possible fit with the experimental data.

Data Interpretation & Trustworthiness

The output of a successful crystallographic experiment is a complete 3D model of the molecule. The key validation points are:

-

Unambiguous Connectivity: The model will visually confirm that the piperazine group is attached to the C2 position of the pyrimidine ring and the bromine atom is at C5.

-

Geometric Parameters: It provides precise bond lengths and angles, which can be compared to known values for similar chemical fragments.

-

Conformation: It reveals the solid-state conformation of the molecule, such as the chair conformation of the piperazine ring.

Data Presentation: Typical Crystallographic Data

| Parameter | Example Value | Significance |

| Chemical Formula | C₈H₁₁BrN₄ | Confirms elemental composition. |

| Formula Weight | 243.11 | Matches theoretical and MS data. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the calculated model and the observed X-ray data (lower is better). |

Chapter 5: Synthesis and Final Validation

Expertise & Causality: The ability to rationally synthesize the target compound and then confirm its structure using the aforementioned analytical techniques provides the final, conclusive piece of the puzzle. A common and logical approach to forming the C-N bond between an electron-deficient aromatic ring and an amine is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1]

Synthetic Workflow: Nucleophilic Aromatic Substitution

Caption: Plausible synthetic route via SNAr.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,5-dibromopyrimidine (1.0 eq) in ethanol, add piperazine (2.0-3.0 eq, excess is used to prevent di-substitution and act as a base) and a mild inorganic base such as potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, filter off any solids, and concentrate the solvent under reduced pressure. Purify the crude residue using silica gel column chromatography to isolate the desired product.

-

Final Validation: Subject the purified product to the full suite of analyses described in Chapters 2-4 (MS, NMR). The data obtained must be identical to the data used to initially propose the structure, thus closing the loop and providing a self-consistent and validated result.

Conclusion

The structural elucidation of this compound, or any novel compound, is a systematic process that relies on the synergistic application of multiple analytical techniques. By beginning with mass spectrometry to confirm the molecular formula and bromine's presence, progressing to one- and two-dimensional NMR to piece together the atomic connectivity, and culminating in X-ray crystallography for definitive 3D structural proof, we construct a layered, self-validating argument. This rigorous, evidence-based approach ensures the highest degree of scientific certainty, providing a trusted foundation for all future research and development endeavors involving this important chemical scaffold.

References

- PrepChem. Synthesis of 5-Bromo-2-(1-piperazinyl)pyrimidine (IIc).

- Castrovilli MC, Bolognesi P, Cartoni A, et al. Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. J Am Soc Mass Spectrom. 2014;25(3):351-367.

- Castrovilli MC, Bolognesi P, Cartoni A, et al. Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. 2014.

- Journal of the American Society for Mass Spectrometry. Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. 2014.

- ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant...

- Chimichi S, Cosimelli B, Bruni F, Selleri S. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. 1992;70(4):1093-1097.

- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Al-Warhi T, Haukka M, Al-Majid AM, et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2022;27(21):7243.

- Ghorab MM, Alsaid MS, El-Gazzar MG, Al-Dosary AM. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. 2022;27(15):4974.

- Pelliccia S, Di Trocchio L, Piras M, Ciaffaglione V, De Vita D, Luisi R. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(10):1456.

- Sotor-Lubi M, Sotor M, Ciura K, et al. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel). 2021;21(11):3782.

- ResearchGate. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine.

- Boron Molecular. 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine.

- El-Emary TI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. 2012;2(3):236-246.

- Salih S, Al-Juthery H, Al-Masoudi N. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Baghdad Science Journal. 2022;19(6):1321.

- PubChemLite. 5-bromo-2-(piperidin-1-yl)pyrimidine.

- ResearchGate. Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.

- Jafari M, Lee J, Kim S, et al. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. J Am Chem Soc. 2016;138(5):1629-1635.

- Khan I, Ibrar A, Zaib S, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):203.

- ResearchGate. (PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.

- Yilmaz F, Parlak C, Kolok O. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2018;63(5-6):499-506.

- Varano F, Catarzi D, Vigiani E, et al. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules. 2020;25(11):2662.

- Al-Warhi T, Haukka M, Barakat A, et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. 2020;10(10):888.

- Ravish A, Narasimhachar BC, Xi Z, et al. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Pharmaceuticals (Basel). 2023;16(5):751.

- ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

Introduction: The Strategic Union of Two Pharmacophoric Pillars

An In-Depth Technical Guide to the Biological Activity of Pyrimidine-Piperazine Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of known pharmacophores is a cornerstone of rational drug design. The pyrimidine ring, a fundamental component of nucleic acids, and the piperazine moiety, a privileged structure in numerous approved drugs, represent two such pillars.[1][2][3] The fusion of these two heterocyclic systems into a single molecular framework creates a versatile scaffold—the pyrimidine-piperazine core—that has demonstrated a remarkable breadth of biological activities.[1] This combination is not merely additive; it often results in synergistic enhancements of pharmacological properties. The pyrimidine's ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions, coupled with the piperazine's role as a versatile linker that can be readily substituted to modulate physicochemical properties, makes this hybrid a compelling starting point for developing novel therapeutic agents.[1]

This guide provides a comprehensive exploration of the pyrimidine-piperazine scaffold, delving into its synthesis, diverse biological activities, structure-activity relationships, and the key experimental methodologies used for its evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical architecture for therapeutic innovation.

Core Synthetic Strategies: Constructing the Hybrid Scaffold

The construction of pyrimidine-piperazine derivatives typically involves a nucleophilic substitution reaction where the piperazine nitrogen atom attacks an electrophilic carbon on the pyrimidine ring. The specific pathway depends on the desired substitution pattern and the available starting materials.

A prevalent and efficient method involves the reaction of a pyrimidine bearing a suitable leaving group (e.g., a halogen or a methylsulfonyl group) with a desired N-substituted piperazine.[4][5] This approach offers high modularity, allowing for the introduction of diverse functionalities on both the pyrimidine and piperazine rings to explore the chemical space and optimize biological activity.

Caption: General workflow for synthesizing pyrimidine-piperazine scaffolds.

A Spectrum of Biological Activities

The pyrimidine-piperazine core has been successfully exploited to develop agents for a wide array of diseases, demonstrating its therapeutic versatility.

Anticancer Activity

This scaffold is particularly prominent in oncology research, with derivatives showing potent activity against various cancer cell lines through multiple mechanisms of action.[6][7]

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8] Pyrimidine-piperazine derivatives have been developed as potent inhibitors of:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis.[5][8][9] Structure-based drug design has led to compounds that potently inhibit Aurora A kinase and reduce levels of oncogenic proteins like cMYC and MYCN.[5][9]

-

PI3K/mTOR: The PI3K/mTOR pathway is a critical signaling cascade for cell growth and survival. Dual inhibitors targeting both PI3K and mTOR have been synthesized from pyridopyrimidine scaffolds, inducing G1-phase cell cycle arrest and apoptosis in breast cancer cells.[10]

-

EGFR/HER2: Some pyrimidine derivatives exhibit dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are important targets in various cancers.[6]

-

Caption: Inhibition of the PI3K/mTOR signaling pathway by dual inhibitors.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine-piperazine hybrids have shown significant promise in this area.[2]

-

Antibacterial: Derivatives have demonstrated good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[4][11] The mechanism often involves the disruption of essential cellular processes in the bacteria.

-

Antifungal: Significant activity has also been reported against fungal strains, with some compounds showing potency comparable to standard drugs like fluconazole.[4][11]

Antiviral Activity

The scaffold has been investigated for activity against a range of viruses.[12][13]

-

Anti-HIV: Certain bis(heteroaryl) piperazine derivatives were introduced as potent anti-HIV drugs.[4] More recent work has focused on designing piperazine derivatives as CCR5 antagonists, which block the entry of the HIV-1 virus into host cells.[14]

-

Other Viruses: Potent inhibitory activity has been identified against human adenovirus (HAdV), human cytomegalovirus (HCMV), and human coronavirus 229E.[15][16]

Central Nervous System (CNS) Activity

The versatility of the pyrimidine-piperazine core extends to agents targeting the CNS.[17][18][19]

-

Hypnotics and Sedatives: Early studies identified derivatives with hypnotic activity in mice, establishing a foundation for CNS applications.[20]

-

Receptor Agonists/Antagonists: The scaffold has been used to design ligands for various CNS receptors, including serotonin (5-HT), adenosine, and cannabinoid receptors, indicating potential applications for a range of neurological and psychiatric disorders.[18][19][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-piperazine scaffolds is highly dependent on the nature and position of substituents on both heterocyclic rings.[22]

-

On the Pyrimidine Ring: Substitutions at the 2, 4, and 5-positions are common. The introduction of different groups can modulate target specificity and potency. For kinase inhibitors, specific anilino or pyrazole groups at the 2- and 4-positions are often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[8][23]

-

On the Piperazine Ring: The substituent on the second nitrogen of the piperazine ring is critical for tuning physicochemical properties like solubility, lipophilicity, and metabolic stability.[5][9] Quantitative structure-activity relationship (QSAR) studies have shown that biological activity can initially increase with lipophilicity but then drop significantly after a certain threshold, highlighting the need for a balanced profile.[20]

Caption: Key regions for substitution on the pyrimidine-piperazine scaffold.

Data Presentation: Quantitative Activity

Summarizing quantitative data in a structured format is crucial for comparing the potency of different derivatives.

Table 1: Selected Anticancer Activity of Pyrimidine-Piperazine Derivatives

| Compound ID | Target Cell Line | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 5b | MCF-7 (Breast) | NF-κB | 6.29 µM | [24] |

| Compound 3 | MDA-MB-231 | - | 11.3 µM | [7] |

| Compound 13 | SCLC Cell Lines | Aurora A | < 200 nM | [5][9] |

| Compound 4f | - | EGFR (mutant) | 2.81 nM | [6] |

| Compound 8e | MCF-7 (Breast) | Tubulin | 3.19 µM |[6] |

Table 2: Selected Antimicrobial Activity of Pyrimidine-Piperazine Derivatives

| Compound ID | Target Organism | Type | Concentration / MIC | Reference |

|---|---|---|---|---|

| 4b, 4d, 5a, 5b | S. aureus, E. coli | Antibacterial | Good activity at 40 µg/ml | [4][11][25] |

| 7f | P. aeruginosa | Antibacterial | IC₅₀ of 9.8 µg/mL | [26] |

| 7h | E. faecium | Antibacterial | IC₅₀ of 26.2 µg/ml | [26] |

| 4a, 4d, 4e, 5c, 5e | Fungal Strains | Antifungal | Significant activity at 40 µg/ml |[4][25] |

Experimental Protocols & Methodologies

A self-validating system requires robust and reproducible experimental protocols. Below are methodologies central to the evaluation of pyrimidine-piperazine scaffolds.

Protocol 1: General Synthesis of a 4-substituted-2-(4-arylpiperazin-1-yl)pyrimidine

This protocol is a generalized procedure based on common synthetic routes reported in the literature.[4][5]

Objective: To synthesize a pyrimidine-piperazine derivative via nucleophilic aromatic substitution.

Materials:

-

4-substituted-2-(methylsulfanyl)pyrimidine (1 equivalent)

-

N-arylpiperazine (1 equivalent)

-

Dry Ethanol

-

Potassium Hydroxide (catalytic amount)

-

Round-bottomed flask with reflux condenser

-

Stirring plate/heating mantle

-

TLC plates, crushed ice, filtration apparatus

Procedure:

-

To a round-bottomed flask, add the 4-substituted-2-(methylsulfanyl)pyrimidine (1 eq.) and N-arylpiperazine (1 eq.) in dry ethanol.

-

Add a catalytic amount of potassium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Filter the solid product using a Buchner funnel, washing with cold water.

-

Dry the solid product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure crystalline compound.

-

Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a common biochemical assay to determine the IC₅₀ of an inhibitor against a specific kinase.[27][28]

Objective: To quantify the inhibitory effect of a test compound on the activity of a target kinase.

Materials:

-

Kinase of interest (e.g., Aurora A)

-

Kinase-specific substrate/peptide

-

ATP

-

Test compounds (pyrimidine-piperazine derivatives)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound solution (or vehicle for control).

-

Add 5 µL of the kinase solution to each well.

-

Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30 °C for 45-60 minutes.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.

-

Incubate at room temperature for 30-60 minutes in the dark.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[27]

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Conclusion and Future Perspectives

The pyrimidine-piperazine scaffold represents a highly successful and enduring platform in medicinal chemistry. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of compounds with potent and diverse biological activities, from anticancer to antimicrobial and CNS-active agents. The continued exploration of this scaffold, guided by structure-based design, QSAR, and an expanding understanding of disease biology, will undoubtedly yield next-generation therapeutics. Future efforts will likely focus on optimizing selectivity to minimize off-target effects, improving pharmacokinetic profiles for better in vivo efficacy, and exploring novel therapeutic areas where this versatile chemical framework can make a significant impact.

References

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: )

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. (URL: )

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

- Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.

- Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. PubMed. (URL: )

- Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry. (URL: )

- Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. (URL: )

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences. (URL: )

- Piperazine derivatives of natural compounds with anticancer activity.

- Selected anticancer agents with piperazine and pyrimidine rings.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. (URL: )

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. (URL: )

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. (URL: )

- Recent Advances in the Development of Pyrimidine-based CNS Agents. OUCI. (URL: )

- Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. (URL: )

- Pyrimidine derivatives as potential agents acting on central nervous system. PubMed. (URL: )

- Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PubMed. (URL: )

- A valuable insight into recent advances on antimicrobial activity of piperazine deriv

- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel

- Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem. (URL: )

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- Piperazine derivatives as antiviral agents with increased therapeutic activity.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (URL: )

- Therapeutic potential of heterocyclic pyrimidine scaffolds. PMC. (URL: )

- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. (URL: )

- Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed. (URL: )

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. (URL: )

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. (URL: )

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

- Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science. (URL: )

- Synthesis of novel pyrimidine derivative and its biological evaluation.

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: )

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Asian Journal of Pharmacy and Technology. (URL: )